molecular formula C9H13BrN4O2S B11802712 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine

Katalognummer: B11802712
Molekulargewicht: 321.20 g/mol
InChI-Schlüssel: PJUNRQTYRIZRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C9H13BrN4O2S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential therapeutic agent or in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H13BrN4O2S

Molekulargewicht

321.20 g/mol

IUPAC-Name

3-bromo-5-piperazin-1-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C9H13BrN4O2S/c10-7-5-13-6-8(9(7)11)17(15,16)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13)

InChI-Schlüssel

PJUNRQTYRIZRDV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=CC(=C2N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.